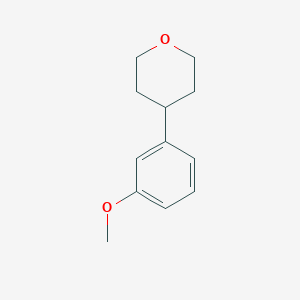
4-(3-methoxyphenyl)tetrahydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methoxyphenyl)tetrahydro-2H-pyran is an organic compound characterized by a tetrahydropyran ring substituted with a 3-methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-methoxyphenyl)tetrahydro-2H-pyran typically involves the reaction of 3-methoxyphenol with 3,4-dihydro-2H-pyran in the presence of an acid catalyst. Commonly used catalysts include p-toluenesulfonic acid or Lewis acids such as boron trifluoride etherate. The reaction proceeds via the formation of a tetrahydropyranyl ether intermediate, which is subsequently deprotected under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as the use of water as a solvent and triethylamine as a catalyst, have also been explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 4-(3-Methoxyphenyl)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol or quinone derivative.
Reduction: The aromatic ring can be hydrogenated to form a cyclohexyl derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products:
Oxidation: Formation of 3-hydroxyphenyl derivatives.
Reduction: Formation of 4-(3-methoxycyclohexyl)tetrahydro-2H-pyran.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-(3-Methoxyphenyl)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of 4-(3-methoxyphenyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The tetrahydropyran ring provides structural stability and can enhance the compound’s binding affinity to its targets. Pathways involved may include modulation of enzyme activity or receptor signaling .
Comparación Con Compuestos Similares
4-(4-Methoxyphenyl)tetrahydro-2H-pyran: Similar structure but with the methoxy group in the para position.
4-(3-Hydroxyphenyl)tetrahydro-2H-pyran: Hydroxy group instead of methoxy.
4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid: Carboxylic acid derivative.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group in the meta position can lead to different electronic effects compared to other positional isomers, affecting its interaction with various targets .
Propiedades
Fórmula molecular |
C12H16O2 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
4-(3-methoxyphenyl)oxane |
InChI |
InChI=1S/C12H16O2/c1-13-12-4-2-3-11(9-12)10-5-7-14-8-6-10/h2-4,9-10H,5-8H2,1H3 |
Clave InChI |
KXWSRQZOJRMHIS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



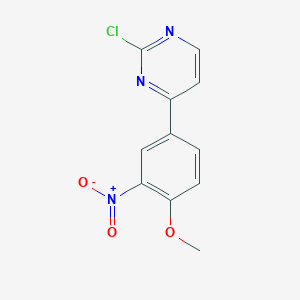
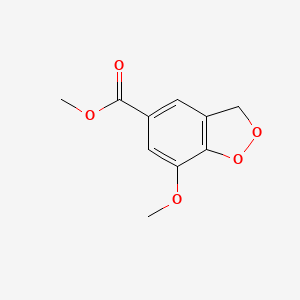
![8-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14128164.png)
![5-(1H-benzimidazol-2-yl)-10,10,16,16-tetramethyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one](/img/structure/B14128171.png)


![N-[2-(2-Chloro-2-cyanoethyl)cyclohexyl]acetamide](/img/structure/B14128210.png)
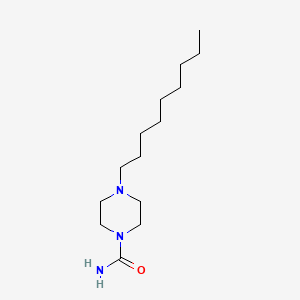
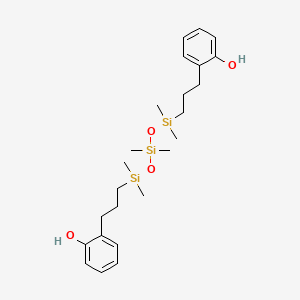
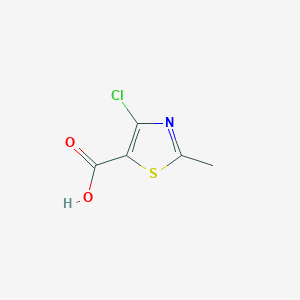

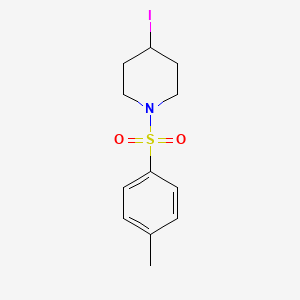
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B14128250.png)
